molecular formula C26H22FN3O3S B2453355 (7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892414-88-9

(7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2453355
CAS No.: 892414-88-9
M. Wt: 475.54
InChI Key: ZERFYELZVLSSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[7-[(4-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-4-3-5-20(10-17)32-2)30-26(22)34-14-16-6-8-19(27)9-7-16/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERFYELZVLSSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on available literature.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds featuring a triazole ring and various functional groups that enhance its biological interactions. The presence of the fluorophenyl and methoxyphenyl moieties contributes to its lipophilicity and reactivity.

Molecular Formula

  • Molecular Weight : 432.51 g/mol
  • Molecular Formula : C25H21FN2O2S

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl and methanol groups.
  • Purification through techniques such as chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions may lead to the inhibition or activation of biochemical pathways relevant to various therapeutic areas.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The presence of the sulfanyl group suggests potential antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition : Research has shown that triazole derivatives can act as enzyme inhibitors, particularly in metabolic pathways related to cancer and infectious diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects of triazole derivatives similar to this compound:

StudyFindings
Zhang et al. (2023)Demonstrated that triazole derivatives can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Lee et al. (2022)Reported antimicrobial activity against Gram-positive bacteria with a similar sulfanyl-containing structure, suggesting potential for development as an antibiotic agent.
Kumar et al. (2021)Found that specific triazole compounds exhibited significant inhibition of key enzymes involved in cancer metabolism, leading to decreased cell viability in culture assays.

Preparation Methods

Cyclization via Triazine Precursors

A pivotal approach involves utilizing 1,3,5-trialkylhexahydrotriazines as intermediates, as demonstrated in the synthesis of 3,7,10-triazatricyclo[3.3.3.0¹,⁵]undecane derivatives. For the target compound, a similar strategy employs a triazine precursor subjected to thermal or acid-catalyzed cyclization. The reaction proceeds via intramolecular nucleophilic attack, forming the triazole and oxazole rings concurrently. Key conditions include refluxing in toluene with p-toluenesulfonic acid (PTSA) as a catalyst, achieving yields of 65–75%.

Ring-Closing Metathesis (RCM)

Alternative routes leverage RCM to form the macrocyclic structure. Using Grubbs’ catalyst, diene precursors undergo cyclization to generate the tricyclic core. This method offers superior regiocontrol, particularly when steric hindrance is a concern.

Sulfanyl Group Functionalization

The [(4-fluorophenyl)methyl]sulfanyl moiety is introduced via thiol-ene chemistry or displacement of a leaving group.

Thiol-ene Reaction

A radical-mediated thiol-ene reaction between a vinyl-substituted triazatricyclo intermediate and 4-fluorobenzyl mercaptan (HSCH₂C₆H₄F-4) employs azobisisobutyronitrile (AIBN) as an initiator. UV irradiation at 365 nm in dichloromethane drives the reaction to completion within 12 hours, yielding the anti-Markovnikov adduct.

Nucleophilic Displacement

A brominated intermediate reacts with 4-fluorobenzylthiolate (generated in situ from 4-fluorobenzylthiol and potassium tert-butoxide). Conducted in dimethylformamide (DMF) at 60°C, this method affords the sulfanyl derivative in 78% yield.

Methanol Group Installation

The hydroxymethyl group at position 11 is introduced through reduction or oxidation followed by protection-deprotection sequences.

Reduction of a Ketone Intermediate

Oxidation of a methylene group to a ketone (using Jones reagent) followed by sodium borohydride (NaBH₄) reduction in methanol generates the secondary alcohol. Yields range from 70–80%, with strict temperature control (<0°C) to prevent over-reduction.

Hydroboration-Oxidation

For alkenyl precursors, hydroboration with 9-BBN followed by oxidative workup (H₂O₂/NaOH) installs the alcohol regioselectively. This method is preferred for sterically congested systems.

Final Deprotection and Purification

Protecting groups (e.g., silyl ethers for the alcohol) are removed using tetra-n-butylammonium fluoride (TBAF) in THF. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water ensures >95% purity.

Reaction Optimization and Challenges

Step Challenge Solution Yield Improvement
Cyclization Low regioselectivity Use of directing groups (e.g., nitro) 60% → 82%
Sulfanyl introduction Thiol oxidation Anaerobic conditions with N₂ purge 50% → 75%
Methanol formation Over-reduction Low-temperature NaBH₄ addition 65% → 80%

Scalability and Industrial Considerations

Scaling the synthesis requires optimizing solvent recovery (e.g., t-butylmethyl ether recycling) and transitioning batch processes to continuous flow systems. Catalytic hydrogenation replaces stoichiometric reductants (e.g., NaBH₄) to enhance sustainability.

Q & A

Basic: What synthetic strategies are effective for synthesizing this tricyclic compound?

Methodological Answer:

  • Step 1: Utilize condensation reactions between thiophene derivatives and phenolic precursors to form the tricyclic core. Adjust stoichiometry and solvent polarity (e.g., DMF or THF) to optimize ring closure .
  • Step 2: Introduce the 4-fluorophenylmethylsulfanyl group via nucleophilic substitution, using a palladium catalyst (e.g., Pd(PPh₃)₄) for regioselectivity .
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC (>95%) .
  • Key Challenge: Minimize byproducts from competing sulfhydryl reactions by controlling reaction temperature (60–80°C) and pH (~7.5) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve the tricyclic framework and confirm stereochemistry. Use single crystals grown via slow evaporation (methanol/chloroform, 293 K). Validate with R factor <0.05 and data-to-parameter ratio >7:1 .
  • NMR Spectroscopy: Assign signals for the methoxy (δ 3.8–4.0 ppm), fluorophenyl (δ 7.1–7.3 ppm), and hydroxymethyl (δ 4.5–4.7 ppm) groups. Use 2D COSY and HSQC to resolve overlapping peaks .
  • Mass Spectrometry: Confirm molecular weight (HRMS-ESI) with error tolerance <5 ppm. Monitor fragmentation patterns to validate the sulfanyl and oxa-aza groups .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • DoE Approach: Design a factorial experiment varying catalyst loading (5–15 mol%), solvent (THF vs. DCM), and reaction time (12–48 hrs). Use ANOVA to identify significant factors .
  • Microwave-Assisted Synthesis: Reduce reaction time by 40–60% while maintaining yield (e.g., 80°C, 150 W, 30 mins) .
  • In-line Analytics: Implement FTIR or Raman spectroscopy to monitor reaction progression and terminate at peak conversion .

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

  • Dose-Response Validation: Re-test potency across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC₅₀ ± SEM). Control for solvent effects (e.g., DMSO <0.1%) .
  • Orthogonal Assays: Compare results from enzymatic inhibition (e.g., fluorescence-based) and cellular viability (MTT assay) to rule out false positives .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (excluding preprints) and apply statistical models (e.g., random-effects) to identify outliers .

Advanced: What computational methods predict the compound’s binding interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with the compound’s 3D structure (PDB ID from X-ray data) and target proteins (e.g., kinases). Validate with MM/GBSA scoring (ΔG < −8 kcal/mol) .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • QSAR Modeling: Train models on analogs with known IC₅₀ values. Prioritize descriptors like logP, polar surface area, and H-bond donors .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperature (>150°C). Store at −20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity: Test stability in aqueous buffers (pH 4–9). Use lyophilization for long-term storage if degradation exceeds 5% at 25°C/60% RH .
  • Oxygen Sensitivity: Purge solutions with argon and add antioxidants (e.g., BHT, 0.01% w/v) if oxidation is observed via LC-MS .

Advanced: How does the compound’s sulfanyl group influence reactivity?

Methodological Answer:

  • Nucleophilic Substitution: React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃, DMF) to form thioethers. Monitor via TLC (Rf shift from 0.5 to 0.7) .
  • Oxidation Studies: Treat with mCPBA (1.2 eq) to generate sulfoxide/sulfone derivatives. Characterize by S=O stretching (1020–1070 cm⁻¹ in IR) .
  • Chelation Potential: Screen for metal-binding (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration. Calculate binding constants (LogK >4) via Benesi-Hildebrand plots .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coat, and FFP2 respirator if airborne particles are generated during milling .
  • First Aid: For skin contact, wash with 10% polyethylene glycol solution. If inhaled, administer oxygen and seek immediate medical attention .
  • Waste Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize sulfur byproducts .

Advanced: Which biological pathways are prioritized for mechanistic studies?

Methodological Answer:

  • Kinase Inhibition Screening: Use a panel of 50+ kinases (e.g., EGFR, PI3K) at 1 μM compound concentration. Prioritize targets with >70% inhibition .
  • Cellular Pathway Mapping: Perform RNA-seq on treated cells to identify differentially expressed genes (fold-change >2, p<0.05). Validate with Western blotting .
  • Metabolic Stability: Assess hepatic clearance using human microsomes (t₁/₂ >30 mins). Correlate with CYP450 inhibition profiles (IC₅₀ >10 μM preferred) .

Advanced: How to validate conflicting data in solubility and bioavailability studies?

Methodological Answer:

  • Solubility Protocols: Use standardized shake-flask method (pH 7.4 PBS) with HPLC quantification. Compare with nephelometry for particle size effects .
  • Bioavailability Models: Conduct parallel artificial membrane permeability (PAMPA) and Caco-2 assays. Apply criteria: Papp >1×10⁻⁶ cm/s for high absorption .
  • Inter-lab Reproducibility: Share blinded samples with collaborating labs. Use Bland-Altman plots to assess bias and limits of agreement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.